N-Allyl-2-fluorobenzamide
Overview
Description
N-Allyl-2-fluorobenzamide: is an organic compound with the molecular formula C10H10FNO and a molecular weight of 179.19 g/mol . This compound belongs to the class of amides and is characterized by the presence of an allyl group attached to the nitrogen atom and a fluorine atom attached to the benzene ring. The structure of this compound makes it a valuable intermediate in organic synthesis and a subject of interest in various scientific research fields.
Mechanism of Action
- MAPK10, also known as c-Jun N-terminal kinase 3 (JNK3), plays a crucial role in cell signaling pathways related to cell growth, differentiation, and apoptosis .
Target of Action
Mode of Action
Biochemical Pathways
Pharmacokinetics
Result of Action
: DrugBank: N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2-fluorobenzamide
Preparation Methods
Synthetic Routes and Reaction Conditions: N-Allyl-2-fluorobenzamide can be synthesized through the reaction of 2-fluorobenzoyl chloride with allylamine . The reaction is typically carried out in a solvent such as toluene at low temperatures (0°C) and allowed to stir at room temperature for several hours. The reaction mixture is then filtered to remove any solid precipitate, and the filtrate is concentrated under reduced pressure. The resulting residue is purified by flash chromatography using a mixture of ethyl acetate and hexanes as the eluent .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as described above. The use of continuous-flow reactors and optimization of reaction parameters can enhance the efficiency and yield of the compound .
Chemical Reactions Analysis
Types of Reactions: N-Allyl-2-fluorobenzamide undergoes various chemical reactions, including:
Substitution Reactions: The allyl group can participate in nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.
Cyclization Reactions: Palladium-catalyzed cyclization reactions can convert this compound into functionalized indoles.
Common Reagents and Conditions:
Nucleophiles: Such as amines, thiols, and alcohols for substitution reactions.
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride for reduction reactions.
Catalysts: Palladium catalysts for cyclization reactions.
Major Products:
Substituted Amides: Formed from substitution reactions.
Oxides and Amines: Formed from oxidation and reduction reactions, respectively.
Functionalized Indoles: Formed from cyclization reactions.
Scientific Research Applications
N-Allyl-2-fluorobenzamide has several scientific research applications, including:
Organic Synthesis: Used as an intermediate in the synthesis of various organic compounds.
Pharmaceutical Research: Investigated for its potential use in drug development and as a precursor for active pharmaceutical ingredients.
Material Science:
Biological Studies: Explored for its interactions with biological molecules and potential therapeutic effects
Comparison with Similar Compounds
N-Allyl-2-fluorobenzamide can be compared with other similar compounds, such as:
N-(2,3-Difluorophenyl)-2-fluorobenzamide: This compound has two fluorine atoms on the benzene ring and exhibits different chemical properties and reactivity.
N-(2,4-Difluorophenyl)-2-fluorobenzamide: Another similar compound with fluorine atoms at different positions on the benzene ring, leading to variations in its chemical behavior.
Uniqueness: this compound is unique due to the presence of both an allyl group and a fluorine atom, which confer distinct reactivity and properties compared to other benzamides. The combination of these functional groups makes it a versatile compound for various synthetic and research applications.
Properties
IUPAC Name |
2-fluoro-N-prop-2-enylbenzamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10FNO/c1-2-7-12-10(13)8-5-3-4-6-9(8)11/h2-6H,1,7H2,(H,12,13) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYYZJUBLQJWCLE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNC(=O)C1=CC=CC=C1F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10FNO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501291895 | |
Record name | Benzamide, 2-fluoro-N-2-propen-1-yl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501291895 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
66896-69-3 | |
Record name | Benzamide, 2-fluoro-N-2-propen-1-yl- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=66896-69-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzamide, 2-fluoro-N-2-propen-1-yl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501291895 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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